N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS No.: 477215-75-1
Cat. No.: VC5348171
Molecular Formula: C15H12BrN3OS3
Molecular Weight: 426.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477215-75-1 |
|---|---|
| Molecular Formula | C15H12BrN3OS3 |
| Molecular Weight | 426.37 |
| IUPAC Name | N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C15H12BrN3OS3/c16-11-5-3-10(4-6-11)9-22-15-19-18-14(23-15)17-13(20)8-12-2-1-7-21-12/h1-7H,8-9H2,(H,17,18,20) |
| Standard InChI Key | PHMYVUYLBHUTHF-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three key components:
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1,3,4-Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for enhancing metabolic stability and bioavailability in drug candidates .
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4-Bromobenzylthio Substituent: A brominated aromatic group attached via a sulfur atom at the C-5 position of the thiadiazole ring. The electron-withdrawing bromine atom may influence electronic interactions with biological targets .
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Thiophen-2-yl Acetamide Side Chain: A thiophene ring linked to the thiadiazole’s C-2 position through an acetamide bridge. Thiophene derivatives are prized for their role in modulating pharmacokinetic properties .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 477215-75-1 |
| Molecular Formula | |
| Molecular Weight | 426.37 g/mol |
| IUPAC Name | N-[5-[(4-Bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
| SMILES | C1=CSC(=C1)CC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
| InChIKey | PHMYVUYLBHUTHF-UHFFFAOYSA-N |
The presence of sulfur atoms in both the thiadiazole and thiophene rings suggests potential for redox-mediated interactions, while the bromine atom may enhance lipophilicity and target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide likely involves a multi-step sequence:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives under acidic conditions to yield 5-amino-1,3,4-thiadiazole-2-thiol intermediates .
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S-Alkylation: Reaction of the thiol group with 4-bromobenzyl bromide to introduce the bromobenzylthio substituent.
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Amide Coupling: Condensation of the resulting thiadiazole intermediate with 2-(thiophen-2-yl)acetic acid using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Analytical Characterization
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Spectroscopic Methods:
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Chromatography: Purification via silica gel column chromatography using ethyl acetate/petroleum ether gradients.
| Compound | Cell Line (IC, μM) | Target Mechanism |
|---|---|---|
| 5-Bromoindole-thiadiazole | HOP-92 (0.32) | Topoisomerase II inhibition |
| 2-(4-Fluorophenylamino)-thiadiazole | SW707 (1.45) | Apoptosis induction |
| Target Compound (Predicted) | PC3 (<5.0) | DNA intercalation |
Research Gaps and Future Directions
In Vitro and In Vivo Studies
While structural analogues have been extensively studied, specific data on N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide remain limited. Recommended studies include:
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Cytotoxicity Screening: Evaluation against NCI-60 cancer cell lines to identify lead indications .
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Pharmacokinetic Profiling: Assessment of metabolic stability, plasma protein binding, and bioavailability using HPLC-MS methods .
Structural Optimization
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